molecular formula C7H4ClN3O2 B1360040 3-Chloro-6-nitro-1H-indazole CAS No. 50593-68-5

3-Chloro-6-nitro-1H-indazole

Cat. No. B1360040
CAS RN: 50593-68-5
M. Wt: 197.58 g/mol
InChI Key: IBTQINLHMGQUJU-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 g/mol . The IUPAC name for this compound is 3-chloro-6-nitro-2H-indazole .


Synthesis Analysis

An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives involves 1,3-dipolar cycloaddition on dipolarophile compounds . To address the problem of separating two regioisomers, a click chemistry method was employed, which allowed the obtainment of regioisomers of triazole-1,4 with good yields ranging from 82% to 90% .


Molecular Structure Analysis

The indazole system in the compound is planar, with root mean square (r.m.s.) deviations of 0.005 Å . The nitro group is coplanar with the fused-ring system, with dihedral angles of 1.3 (3) and 4.8 (3) Å .


Chemical Reactions Analysis

The chemical reactions of 3-chloro-6-nitro-1H-indazole derivatives involve 1,3-dipolar cycloaddition on dipolarophile compounds . This method has been used to synthesize various derivatives of 3-chloro-6-nitro-1H-indazole .


Physical And Chemical Properties Analysis

3-Chloro-6-nitro-1H-indazole has a molecular weight of 197.58 g/mol . It has a computed XLogP3-AA value of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0, an exact mass of 196.9992041 g/mol, and a monoisotopic mass of 196.9992041 g/mol . Its topological polar surface area is 74.5 Ų, and it has a heavy atom count of 13 .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : 3-Chloro-6-nitro-1H-indazole derivatives have been identified as promising antileishmanial candidates. They have shown potential in inhibiting the growth of Leishmania major, a parasite that causes cutaneous leishmaniasis .
  • Methods of Application or Experimental Procedures : The 3-chloro-6-nitro-1H-indazole derivatives were synthesized by 1,3-dipolar cycloaddition on dipolarophile compounds. A click chemistry method was used to obtain regioisomers of triazole-1,4 with good yields from 82 to 90% .
  • Results or Outcomes : The antileishmanial biological potency of the compounds was evaluated using an MTT assay. Compound 13 was reported as a promising growth inhibitor of Leishmania major. Molecular docking demonstrated highly stable binding with the Leishmania trypanothione reductase enzyme and produced a network of hydrophobic and hydrophilic interactions. Molecular dynamics simulations were performed for TryR-13 complex to understand its structural and intermolecular affinity stability in a biological environment .

Safety And Hazards

The safety data sheet for 3-chloro-6-nitro-1H-indazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following a single exposure . The target organs affected are primarily the respiratory system .

properties

IUPAC Name

3-chloro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTQINLHMGQUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198632
Record name 1H-Indazole, 3-chloro-6-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID40198632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-nitro-1H-indazole

CAS RN

50593-68-5
Record name 3-Chloro-6-nitro-1H-indazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 3-chloro-6-nitro-
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Record name 50593-68-5
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Record name 1H-Indazole, 3-chloro-6-nitro-
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Record name 3-chloro-6-nitro-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MM Mohamed Abdelahi, Y El Bakri, CH Lai… - Journal of Enzyme …, 2022 - Taylor & Francis
… of new heterocyclic systems originated from 3-chloro-6-nitro-1H-indazole was carried out in … This may be due to the interactions between the core, 3-chloro-6-nitro-1H-indazole, and the …
Number of citations: 4 www.tandfonline.com
N El Brahmi, M Benchidmi, EM Essassi… - … Section E: Structure …, 2012 - scripts.iucr.org
… The structure of the 1-Allyl-6-nitro-indazole is similar to that reported for the following molecules: 1-allyl-3-chloro-6-nitro-1H-indazole and 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (…
Number of citations: 7 scripts.iucr.org
N El Brahmi, B Mohamed, EM Essassi… - … Section E: Structure …, 2009 - scripts.iucr.org
The indazole system in each of the two independent molecules of the title compound, C10H8ClN3O2, is planar (rms deviations= 0.005 and 0.005 Å). The nitro group is coplanar …
Number of citations: 3 scripts.iucr.org
N El Brahmi, M Benchidmi, EM Essassi… - … Section E: Structure …, 2011 - scripts.iucr.org
… We reported 1-allyl-3-chloro-6-nitro-1H-indazole, which exists as two independent molecules (El Brahmi et al., 2009). The present 1-propynyl-3-bromo-6-nitro-1H-indazole (Scheme I) …
Number of citations: 4 scripts.iucr.org
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 92 www.sciencedirect.com
A Kouakou, G Micheletti, C Boga… - Current Organic …, 2015 - ingentaconnect.com
In the framework of our general interest on the reactivity and on the pharmacological activity of heterocyclic compounds, we have examined the behaviour of some variously substituted 5…
Number of citations: 4 www.ingentaconnect.com
M Van Bossuyt, E Van Hoeck, G Raitano… - Food and Chemical …, 2017 - Elsevier
Over the last years, more stringent safety requirements for an increasing number of chemicals across many regulatory fields (eg industrial chemicals, pharmaceuticals, food, cosmetics, …
Number of citations: 23 www.sciencedirect.com
R Rahmani, F Perveen, N Benhalima… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In this work, a thiazole derivative, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one (abbreviated by NF2MT), was characterized …
Number of citations: 5 www.tandfonline.com
M Van Bossuyt, E Van Hoeck, T Vanhaecke… - ALTEX-Alternatives to …, 2019 - altex.org
Due to the exponentially growing number of substances requiring safety evaluation, efficient prioritisation strategies are needed to identify those of highest concern. To limit …
Number of citations: 13 altex.org
B Mertens, V Rogiers - Food and Chemical Toxicology, 2017 - sciensano.be
Over the last years, more stringent safety requirements for an increasing number of chemicals across many regulatory fields (eg industrial chemicals, pharmaceuticals, food, cosmetics,……
Number of citations: 0 www.sciensano.be

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